Product packaging for 4-Bromo-2-cyclopropoxy-phenol(Cat. No.:CAS No. 485402-61-7)

4-Bromo-2-cyclopropoxy-phenol

Cat. No.: B3268541
CAS No.: 485402-61-7
M. Wt: 229.07 g/mol
InChI Key: KHFPWKLLCGIWRN-UHFFFAOYSA-N
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Description

Research Applications and Value 4-Bromo-2-cyclopropoxy-phenol is a synthetic phenolic compound of interest in medicinal chemistry and materials science research. Its structure, featuring a phenolic hydroxyl group, a bromine atom, and a cyclopropoxy substituent on a benzene ring, makes it a valuable multifunctional intermediate . The phenol and ether functional groups can participate in hydrogen bonding and dipole interactions, which influence the compound's sorption behavior and interaction with biological targets . The bromine atom serves as a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to construct more complex bi-aryl structures . Potential Research Uses In pharmaceutical research, this compound can be utilized as a building block for the development of potential pharmacologically active molecules. The cyclopropoxy moiety is a feature found in various bioactive compounds and can be used to modulate the molecule's metabolic stability and lipophilicity . In materials science, it may be employed in the synthesis of monomers for polymers or advanced organic materials, where the halogen and hydroxyl groups can be used to tune the properties of the final product . The specific combination of substituents on the phenol ring can significantly impact physical properties like melting point, boiling point, and solubility, which are critical parameters in research and development . Handling and Regulatory Information This product is intended for research purposes only and is not for diagnostic or therapeutic use. As with many brominated phenols, appropriate safety precautions should be taken. Researchers should consult the Safety Data Sheet (SDS) for specific hazard and handling information. The product is supplied with a guaranteed Certificate of Analysis (CoA) to ensure identity and purity for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B3268541 4-Bromo-2-cyclopropoxy-phenol CAS No. 485402-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyclopropyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPWKLLCGIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Cyclopropoxy Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected, corresponding to reliable forward chemical reactions.

One logical disconnection point in 4-bromo-2-cyclopropoxy-phenol is the ether bond. This C-O bond cleavage suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, as a viable forward synthetic step. wikipedia.orgmasterorganicchemistry.combyjus.com This strategy identifies 4-bromobenzene-1,2-diol (4-bromocatechol) and a cyclopropyl (B3062369) halide as the precursor synthons. The corresponding synthetic equivalents would be 4-bromocatechol (B119925) and a cyclopropylating agent like cyclopropyl bromide or cyclopropyl tosylate. A strong base would be required to deprotonate the phenol (B47542), enabling it to act as a nucleophile. masterorganicchemistry.com

Table 1: Retrosynthetic Disconnection at the Ether Linkage

Target MoleculeDisconnectionPrecursor SynthonsSynthetic EquivalentsForward Reaction Type
This compoundC(aryl)-O(ether)4-Bromo-2-hydroxyphenoxide and Cyclopropyl cation4-Bromocatechol and Cyclopropyl bromide/tosylateWilliamson Ether Synthesis

Alternatively, the carbon-bromine bond can be disconnected. This suggests an electrophilic aromatic substitution reaction in the forward synthesis, where a bromine atom is introduced onto the aromatic ring of 2-cyclopropoxy-phenol (B1497605). nih.govresearchgate.net This approach identifies 2-cyclopropoxy-phenol as the key precursor. The regioselectivity of the bromination reaction is a critical consideration in this pathway, as the hydroxyl and cyclopropoxy groups will direct the incoming electrophile.

Table 2: Retrosynthetic Disconnection at the Bromine Position

Target MoleculeDisconnectionPrecursor SynthonsSynthetic EquivalentsForward Reaction Type
This compoundC(aryl)-Br2-Cyclopropoxy-phenol and Bromonium ion2-Cyclopropoxy-phenol and Br₂ or NBSElectrophilic Aromatic Bromination

Synthesis from Precursors: Halogenated Phenols

Building upon the retrosynthetic analysis, the synthesis of this compound can be practically achieved from halogenated phenol precursors. This section details the forward synthetic approaches.

The introduction of a bromine atom onto a phenol ring is a well-established transformation in organic synthesis. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and avoid over-bromination. nih.gov

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. nih.gov In the case of 2-cyclopropoxy-phenol, the position para to the hydroxyl group is also meta to the cyclopropoxy group, while the positions ortho to the hydroxyl group are sterically hindered to different extents. The electronic and steric effects of both substituents will influence the site of bromination.

Common reagents for regioselective bromination include N-bromosuccinimide (NBS). cdnsciencepub.comwikipedia.org The use of polar solvents can influence the selectivity. For instance, using N-bromosuccinimide in methanol (B129727) has been shown to favor ortho-bromination of para-substituted phenols. nih.govresearchgate.net For achieving para-bromination, various methods have been developed that can offer high selectivity. nih.govchemistryviews.org

Table 3: Reagents for Regioselective Phenol Bromination

ReagentTypical ConditionsPredominant SelectivityReference
N-Bromosuccinimide (NBS)Methanol, rtOrtho nih.govresearchgate.net
N-Bromosuccinimide (NBS)DMFPara wikipedia.org
KBr / ZnAl–BrO₃⁻–LDHsAcOH/H₂O, 35 °CPara nih.gov
TMSBr / (4‐ClC₆H₄)₂SOAcetonitrile (B52724), rtPara chemistryviews.org

Catalytic methods for phenol bromination offer advantages in terms of milder reaction conditions and improved selectivity. Acid catalysts are often employed in conjunction with brominating agents like NBS to enhance the reaction rate and control the regiochemical outcome. For example, para-toluenesulfonic acid (pTsOH) has been used as a catalyst to promote selective mono-ortho-bromination of para-substituted phenols with NBS. nih.gov The use of solid acid catalysts or zeolites can also influence the regioselectivity, often favoring the para-isomer due to steric constraints within the catalyst's pores.

Table 4: Catalytic Systems for Phenol Bromination

Brominating AgentCatalystSolventKey Feature
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid (pTsOH)MethanolHigh selectivity for mono-ortho-bromination
Bromine (Br₂)ZeolitesDichloromethaneHigh para-selectivity

Phenol Bromination Approaches

Green Chemistry Principles in Bromination

In recent years, the principles of green chemistry have been increasingly applied to halogenation reactions to minimize environmental impact. Traditional bromination methods often utilize elemental bromine, which poses significant health and environmental hazards. Modern approaches focus on safer brominating agents and more benign reaction conditions.

One greener strategy involves the use of N-Bromosuccinimide (NBS), which is a solid and therefore easier to handle than liquid bromine. cambridgescholars.com The reaction can be carried out in more environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, which are non-volatile and can often be recycled.

Another approach is the in-situ generation of bromine from bromide salts. For instance, a mixture of potassium bromide (KBr) and an oxidizing agent like potassium bromate (B103136) (KBrO₃) in the presence of an acid can produce bromine in a controlled manner, reducing the risks associated with handling and transporting elemental bromine. researchgate.net This method allows for regioselective monobromination of phenols under mild conditions. researchgate.net Furthermore, protocols utilizing hydrogen peroxide and hydrogen bromide (H₂O₂/HBr) offer a rapid and efficient method for the bromination of phenols, often proceeding in a one-pot synthesis from arylboronic acids. nih.gov

The table below summarizes some green brominating systems applicable to phenols.

Brominating SystemKey Advantages
N-Bromosuccinimide (NBS)Solid reagent, milder reaction conditions. cambridgescholars.com
KBr/KBrO₃ in dilute acidIn-situ bromine generation, regioselective. researchgate.net
H₂O₂/HBrRapid, one-pot synthesis from arylboronic acids. nih.gov

Alkylation of Phenols with Cyclopropyl Derivatives

The introduction of the cyclopropoxy group onto the phenol ring is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions.

Williamson Ether Synthesis Variants for Cyclopropoxy Installation

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this reaction would involve the deprotonation of 4-bromophenol (B116583) with a suitable base to form the corresponding phenoxide, followed by nucleophilic substitution with a cyclopropyl halide or a cyclopropyl derivative with a good leaving group (e.g., tosylate). masterorganicchemistry.comwikipedia.org

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol. organic-synthesis.comyoutube.com The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or THF. organic-synthesis.com

BaseSolventTypical Reaction Conditions
K₂CO₃ButanoneReflux for 1 hour. gold-chemistry.org
NaHTHF0°C to room temperature. organic-synthesis.comyoutube.com
Cs₂CO₃ or K₂CO₃AcetonitrileRoom temperature. organic-synthesis.com
Catalytic Etherification Approaches

More recent developments in organic synthesis have led to catalytic methods for etherification, which can offer milder reaction conditions and broader substrate scope. Transition metal-catalyzed cross-coupling reactions, such as those employing copper or palladium catalysts, are prominent examples. magtech.com.cnorganic-chemistry.org

For instance, a copper-catalyzed coupling of a phenol with a cyclopropylboronic acid can form the desired aryl cyclopropyl ether. researchgate.netbeilstein-journals.org These reactions often require a ligand to facilitate the catalytic cycle and a base to activate the phenol. Similarly, palladium-catalyzed etherification reactions have been developed, offering another avenue for the formation of the C-O bond between the phenol and the cyclopropyl group. frontiersin.org These catalytic methods can sometimes be more tolerant of other functional groups present in the molecule. google.com

Stereochemical Considerations in Cyclopropoxy Formation

The cyclopropyl group itself is achiral. wikipedia.org However, if the precursor molecule contains other stereocenters, the introduction of the cyclopropoxy group can lead to the formation of diastereomers. In the specific case of this compound, since there are no other stereocenters, the formation of stereoisomers is not a concern. It is important to note that reactions involving cyclopropyl groups can sometimes proceed with specific stereochemical outcomes, such as retention or inversion of configuration, depending on the reaction mechanism. pharmacyfreak.com The stereochemistry of reactions involving cyclopropanes can be complex and is an active area of research. researchgate.netacs.org

Synthesis from Precursors: Cyclopropyl-Substituted Compounds

An alternative synthetic strategy involves starting with a precursor that already contains the cyclopropyl moiety.

Strategies for Incorporating the Cyclopropyl Moiety

The cyclopropyl group can be introduced into a molecule through various cyclopropanation reactions. The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a well-known method for converting alkenes into cyclopropanes. pharmacyfreak.com

Another approach is to start with a commercially available cyclopropyl-substituted building block. For example, a synthesis could begin with a cyclopropyl-substituted phenol, which is then brominated in a subsequent step. The synthesis of substituted phenols is a well-established field with numerous methods available. oregonstate.eduorganic-chemistry.org For instance, a synthetic route could involve the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol as a key intermediate. ntnu.no

Sequential Functionalization of Cyclopropyl-Bearing Phenols

The synthesis of this compound is effectively achieved through the sequential functionalization of a cyclopropyl-bearing phenol precursor. A logical and common synthetic route involves the electrophilic aromatic substitution of 2-cyclopropoxyphenol. In this process, the starting material, 2-cyclopropoxyphenol, is subjected to a brominating agent.

The regioselectivity of this reaction is governed by the directing effects of the two substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group and the cyclopropoxy (-O-c-C₃H₅) group. Both are strong activating groups and ortho-, para-directors. byjus.com The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. Similarly, the cyclopropoxy group directs to its ortho and para positions.

In the case of 2-cyclopropoxyphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The positions ortho and para to the cyclopropoxy group are C1 (already substituted), C3, and C5. The powerful activating nature of the hydroxyl group, combined with the fact that the para position (C4) is sterically unhindered, makes it the most favorable site for electrophilic attack. Therefore, bromination selectively occurs at the C4 position, yielding the desired product, this compound.

A common and safer brominating agent used for this type of transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine. ccspublishing.org.cn The reaction is typically carried out in a suitable solvent to mediate the reaction and control selectivity.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and minimizing the formation of impurities, such as isomeric or poly-brominated products. This involves the systematic study of solvents, catalysts, temperature, and pressure.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent significantly influences the outcome of the bromination of phenols. rsc.org Solvents can affect the reactivity of the brominating agent and the stability of reaction intermediates. The rate and selectivity of the electrophilic bromination of the 2-cyclopropoxyphenol precursor are highly dependent on the polarity of the reaction medium. youtube.com

Polar Protic Solvents (e.g., Acetic Acid, Water): These solvents can solvate ions effectively and may increase the reaction rate. However, highly polar solvents like water can sometimes lead to over-bromination, producing di- or tri-brominated phenols, especially with highly activated substrates. byjus.comyoutube.com

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Solvents like acetonitrile are often favored for the bromination of phenols as they can facilitate the reaction while offering good control. chemrxiv.orgacs.org

Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): In non-polar solvents, the brominating agent is less polarized, which can slow the reaction but often leads to higher regioselectivity, favoring the para-substituted product over ortho-isomers. rsc.orgyoutube.com

A hypothetical study on solvent effects for the bromination of 2-cyclopropoxyphenol might yield results similar to the following:

SolventDielectric Constant (ε)Yield of 4-Bromo Product (%)Para:Ortho Isomer Ratio
Dichloromethane (CH₂Cl₂)9.185>99:1
Acetonitrile (CH₃CN)37.59295:5
Acetic Acid (CH₃COOH)6.28897:3
Water (H₂O)80.17580:20 (with poly-bromination)

Catalyst Development and Screening for Specific Transformations

While highly activated phenols can undergo bromination without a catalyst, the use of a catalyst can improve reaction rates, yields, and, most importantly, regioselectivity. researchgate.net For the bromination of 2-cyclopropoxyphenol, various catalysts could be screened, particularly when using a mild brominating agent like NBS.

Common catalysts for electrophilic bromination include:

Protic Acids (e.g., p-Toluenesulfonic acid (pTsOH), HBF₄): These acids can protonate the brominating agent (like NBS), increasing its electrophilicity and promoting a more efficient reaction. acs.orgnih.gov

Lewis Acids (e.g., AlBr₃, Zeolites): Lewis acids can coordinate with the brominating agent to generate a more potent electrophile. Zeolites, in particular, can offer high para-selectivity due to shape-selective constraints within their porous structures. researchgate.netnih.gov

Photoredox Catalysts: Modern methods may employ visible-light photoredox catalysts, which can generate bromine in situ under mild conditions, offering an environmentally friendly approach. beilstein-journals.org

A catalyst screening for the reaction might look as follows:

EntryBrominating AgentCatalyst (mol%)Time (h)Yield (%)
1NBS (1.1 equiv)None1275
2NBS (1.1 equiv)pTsOH (10%)291
3NBS (1.1 equiv)HBF₄·Et₂O (10%)1.594
4KBr/ZnAl–BrO₃⁻–LDHsSelf-catalyzed system489

Temperature and Pressure Influence on Reaction Profiles

Temperature is a critical parameter in controlling the selectivity of electrophilic aromatic bromination. nih.gov

Temperature: Lower reaction temperatures (e.g., -20 °C to 0 °C) generally enhance selectivity. google.com They favor the formation of the thermodynamically more stable para isomer over the ortho isomer and significantly reduce the occurrence of side reactions like poly-bromination. Conversely, higher temperatures can lead to a decrease in selectivity and the formation of a more complex mixture of products. nih.gov

Pressure: For most liquid-phase bromination reactions carried out at or near atmospheric conditions, pressure is not a significant variable and typically does not influence the reaction profile.

The influence of temperature on the bromination of 2-cyclopropoxyphenol can be summarized in the following table:

Temperature (°C)Yield of 4-Bromo Product (%)Byproduct Formation (%)
-1093<1
25 (Room Temp)90~3
6082>10 (isomers + poly-brominated)

Purity Assessment and Isolation Techniques

Following the synthesis, the crude product must be purified to isolate this compound from unreacted starting materials, reagents, and any byproducts. Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Separations for Isomer Resolution

Chromatography is the cornerstone of purification and analysis for this compound. orgchemboulder.com The primary potential impurity is the ortho-brominated isomer (6-bromo-2-cyclopropoxyphenol). Although para-substitution is heavily favored, small amounts of the ortho isomer might form.

Column Chromatography: This is the primary technique for preparative scale purification. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. orgchemboulder.com Due to differences in polarity, the desired para-product and the isomeric ortho-byproduct will travel through the column at different rates, allowing for their separation. Phenolic compounds can sometimes tail on silica gel, but this can be mitigated by adding a small amount of acid (e.g., acetic acid) to the eluent. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical technique used to determine the purity of the final product and can also be used for preparative separation of small quantities. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is commonly employed for analyzing phenolic compounds. researchgate.netnih.gov Specialized stationary phases, such as pentafluorophenyl (PFP) phases, are particularly effective at separating positional isomers of halogenated compounds, providing excellent resolution between the desired 4-bromo product and any ortho-bromo impurity. thermofisher.com

A summary of typical chromatographic conditions is provided below:

TechniqueStationary PhaseTypical Mobile PhasePurpose
Flash Column ChromatographySilica GelHexane/Ethyl Acetate GradientPurification/Isolation
Analytical HPLCReverse Phase C18 or PFPAcetonitrile/Water GradientPurity Assessment, Isomer Resolution

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental protocols for the crystallization or recrystallization of the compound this compound could be identified.

While general purification techniques for phenolic compounds often involve crystallization, the exact conditions, including suitable solvents and temperature profiles, are highly specific to the individual compound's physical and chemical properties. Without experimental data from synthesis and purification studies on this compound, any provided protocol would be speculative and not based on verified research findings.

Information on the crystallization of structurally related but different molecules, such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol and various other brominated phenols, was found. However, the methodologies described for these compounds cannot be reliably extrapolated to this compound due to differences in their molecular structure, which significantly influence their solubility and crystallization behavior.

Therefore, a detailed and scientifically accurate article section on the crystallization and recrystallization protocols for this compound cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Cyclopropoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of atoms within 4-Bromo-2-cyclopropoxy-phenol can be determined.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and cyclopropoxy protons. The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton at the C3 position would likely appear as a doublet, coupled to the proton at the C5 position. The proton at C5 would appear as a doublet of doublets due to coupling with the protons at C3 and C6. The proton at C6 would present as a doublet, coupled to the proton at C5.

The cyclopropoxy group would give rise to signals in the aliphatic region of the spectrum. The methine proton (CH-O) is expected to be a multiplet, coupled to the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring are diastereotopic and are expected to appear as two distinct multiplets.

The ¹³C NMR spectrum will provide information on the carbon skeleton. It is predicted to show nine distinct carbon signals, corresponding to the six aromatic carbons and the three carbons of the cyclopropyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine atom and the electron-donating cyclopropoxy and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.10 - 7.30d~2.5
H-56.90 - 7.10dd~8.5, ~2.5
H-66.70 - 6.90d~8.5
O-CH (cyclopropyl)3.60 - 3.80m-
CH₂ (cyclopropyl)0.70 - 0.90m-
CH₂' (cyclopropyl)0.60 - 0.80m-
OH5.00 - 6.00s (broad)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1145 - 150
C-2140 - 145
C-3115 - 120
C-4110 - 115
C-5120 - 125
C-6115 - 120
O-CH (cyclopropyl)50 - 55
CH₂ (cyclopropyl)5 - 10

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Confirmation

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks. Cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6 in the aromatic system. In the cyclopropoxy moiety, correlations would be seen between the O-CH proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include the O-CH proton of the cyclopropoxy group to the C-2 of the aromatic ring, and the aromatic protons to adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the O-CH proton of the cyclopropoxy group and the H-3 proton of the aromatic ring, confirming the ortho-substitution pattern.

Dynamic NMR Studies for Conformational Analysis

At present, there is no publicly available information regarding dynamic NMR studies on this compound. Such studies, if conducted, could provide insights into the conformational flexibility of the cyclopropoxy group and its rotational barrier with respect to the phenyl ring.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Characterization

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₉H₉BrO₂) can be used to confirm its molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z for C₉H₉⁷⁹BrO₂Calculated m/z for C₉H₉⁸¹BrO₂
[M]⁺227.9837229.9817
[M+H]⁺228.9915230.9894
[M+Na]⁺250.9734252.9714

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to produce a fragmentation spectrum. The analysis of these fragments provides valuable structural information. A plausible fragmentation pathway for this compound would likely involve the initial loss of the cyclopropoxy group or cleavage of the ether bond.

Key predicted fragmentation steps include:

Loss of the cyclopropyl group: A primary fragmentation could be the cleavage of the C-O bond of the ether, leading to the loss of a cyclopropyl radical (•C₃H₅) or propene (C₃H₆) through rearrangement, resulting in a brominated dihydroxyphenol radical cation.

Loss of CO: Subsequent fragmentation of the resulting phenolic ions could involve the loss of a neutral carbon monoxide molecule, a common fragmentation pathway for phenols.

Loss of Bromine: Cleavage of the carbon-bromine bond could also occur, leading to a fragment ion corresponding to the 2-cyclopropoxyphenol radical cation.

The interpretation of these fragmentation patterns in an MS/MS spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. For this compound, a theoretical analysis of its vibrational modes can be predicted.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups: the phenol (B47542) group (hydroxyl and aromatic ring), the cyclopropoxy group, and the carbon-bromine bond.

Phenolic O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded phenol. The corresponding Raman signal would likely be weak.

Aromatic C-H and C=C Vibrations: The aromatic ring would produce several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Cyclopropoxy Group Vibrations: The cyclopropyl ring has characteristic C-H stretching frequencies around 3000-3100 cm⁻¹, slightly higher than typical alkane C-H stretches. The ring itself has breathing and deformation modes that would appear in the fingerprint region of the spectrum. The C-O-C ether linkage would exhibit stretching vibrations, typically in the 1000-1250 cm⁻¹ range.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Phenol O-H Stretch 3200-3600 Strong, Broad Weak
Aromatic Ring C-H Stretch 3000-3100 Medium Strong
C=C Stretch 1450-1600 Medium-Strong Strong
Cyclopropyl C-H Stretch 3000-3100 Medium Medium
Ring Deformation 800-1200 Medium Medium
Ether C-O-C Stretch 1000-1250 Strong Medium

This table is predictive and based on characteristic group frequencies. Actual values require experimental measurement.

Conformational Insights from Vibrational Spectra

Without experimental data, conformational analysis is speculative. However, vibrational spectroscopy could provide insights into the orientation of the cyclopropoxy group relative to the phenol ring. Rotational isomers (conformers) could exist, differing by the rotation around the C(aromatic)-O(ether) bond. These different conformers might exhibit slightly different vibrational frequencies, particularly for modes involving the ether linkage and the cyclopropyl ring. Low-temperature spectroscopic studies could potentially "freeze out" specific conformers, allowing for their individual characterization.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. To date, no public crystal structure data for this compound or its derivatives are available in crystallographic databases. The following sections describe the type of information that would be obtained from such an analysis.

Intermolecular Interactions and Packing Arrangements

Analysis of the crystal structure would reveal how molecules of this compound pack in the solid state. Key intermolecular interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It would almost certainly participate in hydrogen bonding with an acceptor atom on a neighboring molecule, likely the oxygen of another phenol group or possibly the ether oxygen. This would lead to the formation of chains or networks of molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with an electron-rich region of an adjacent molecule.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would offer experimental confirmation of the molecular geometry. For instance, the C-O and C-C bond lengths within the phenol ring would reflect its aromatic character. The geometry of the cyclopropyl ring would be of particular interest, as would the torsional angle describing the orientation of the cyclopropoxy group relative to the plane of the phenyl ring.

Table 3: Selected Predicted Bond Parameters for this compound

Parameter Description Predicted Value
Bond Lengths (Å)
C-Br Carbon-Bromine bond ~1.90
C-O (phenol) Phenolic Carbon-Oxygen bond ~1.36
C-O (ether) Ether Carbon-Oxygen bond ~1.37 (aromatic C), ~1.43 (cyclopropyl C)
C-C (aromatic) Average aromatic C-C bond ~1.39
C-C (cyclopropyl) Average cyclopropyl C-C bond ~1.51
Bond Angles (°)
C-C-O (phenol) Angle at the phenolic oxygen ~118-122
C-O-C (ether) Ether linkage angle ~115-120
Torsional Angle (°)

This table contains expected values based on typical geometries of similar chemical fragments. Precise experimental values are required for confirmation.

Conformational Preferences in the Solid State

A definitive analysis of the solid-state conformation of this compound is not available in the current scientific literature, as no crystal structure data from X-ray diffraction studies has been publicly reported. However, a plausible conformation can be predicted based on the known behavior of analogous substituted phenols and the fundamental principles of molecular geometry and intermolecular interactions that govern crystal packing.

It is anticipated that the phenol ring will be essentially planar. The cyclopropoxy group, due to steric hindrance with the adjacent hydroxyl group, is likely to adopt a conformation that minimizes this interaction. This would involve the cyclopropyl ring being oriented away from the hydroxyl group. The C-O-C bond angle of the ether linkage is expected to be in the typical range for aryl ethers.

Intermolecular hydrogen bonding is predicted to be a dominant force in the crystal lattice. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of chains or networks of molecules linked by O-H···O hydrogen bonds. The arrangement of these hydrogen bonds will significantly influence the packing of the molecules in the crystal.

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···O or Br···Br interactions), which could further stabilize the crystal structure. The interplay between hydrogen bonding and halogen bonding would be a critical factor in determining the final solid-state arrangement. A hypothetical model of the solid-state conformation is presented in the following tables, based on these established principles.

Table 1: Hypothetical Crystallographic Parameters for this compound

ParameterAtom(s) InvolvedValue
Bond Lengths (Å)
C(ar)-Br1.90
C(ar)-O(phenol)1.36
C(ar)-O(ether)1.37
O(ether)-C(cyclopropyl)1.43
C-C (aromatic)1.39 (avg.)
C-C (cyclopropyl)1.51 (avg.)
Bond Angles (°)
C(ar)-C(ar)-Br119.5
C(ar)-C(ar)-O(phenol)118.0
C(ar)-O(ether)-C(cyclopropyl)118.0
Torsion Angles (°)
C(ar)-C(ar)-O(ether)-C(cyclopropyl)± 90

Note: These values are estimations based on standard bond lengths and angles and data from structurally similar molecules. They are not derived from experimental data for this compound.

Table 2: Predicted Intermolecular Interactions in the Solid State of this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondO-H (phenol)O (phenol of adjacent molecule)2.7170
Halogen BondC-BrO (phenol of adjacent molecule)3.1165

Note: The parameters in this table are hypothetical and represent plausible geometries for intermolecular interactions based on known crystal structures of related compounds.

Chemical Reactivity and Transformations of 4 Bromo 2 Cyclopropoxy Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Bromo-2-cyclopropoxy-phenol is a key site for various chemical modifications, including derivatization and oxidation reactions. These transformations are fundamental in altering the compound's physical and chemical properties.

Derivatization Reactions (Esterification, Alkylation, Silylation)

The acidic nature of the phenolic proton allows for a variety of derivatization reactions, which are crucial for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a common transformation. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of phenols suggests that it would readily undergo such reactions.

Alkylation: Alkylation of the phenolic oxygen to form an ether is another important derivatization. This is typically carried out using alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride. For instance, the related compound 4-bromo-2-chlorophenol (B165030) can be alkylated with propargyl bromide in the presence of potassium carbonate in acetone (B3395972) to yield 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene. plos.org This suggests a similar reactivity for this compound.

Silylation: Silylation of the hydroxyl group to form a silyl (B83357) ether is a common protecting group strategy in organic synthesis. Reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are typically used in the presence of a base like triethylamine (B128534) or imidazole. While direct silylation of this compound is not detailed in available literature, rhodium-catalyzed intramolecular silylation of cyclopropyl (B3062369) C-H bonds has been demonstrated in related systems, showcasing the compatibility of the cyclopropyl group with silylation conditions. escholarship.org

Derivatization ReactionReagent ExampleProduct Type
EsterificationAcetyl chloridePhenyl acetate
AlkylationMethyl iodideAnisole derivative
SilylationTrimethylsilyl chlorideSilyl ether

Oxidation Reactions and Pathways

Phenols are susceptible to oxidation, which can lead to the formation of quinones or other oxidation products. libretexts.orgopenstax.org The oxidation of phenols can be accomplished using a variety of oxidizing agents. libretexts.orgopenstax.org The specific oxidation products of this compound would depend on the oxidant used and the reaction conditions. The presence of the electron-donating cyclopropoxy group and the bromine atom would influence the regioselectivity and feasibility of the oxidation.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution pathways.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. mdpi.com this compound would be expected to react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds or other substituted aromatics. The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is anticipated that this compound could be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base to yield substituted alkynylphenols. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com this compound could potentially undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylated aromatic compounds. wikipedia.orgyoutube.comorganic-chemistry.org

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseBiaryl or substituted arene
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne
HeckAlkenePd catalyst, BaseSubstituted alkene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the presence of strongly electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. researchgate.netlibretexts.orgscribd.comnih.gov The cyclopropoxy group is generally considered to be electron-donating, and thus, this compound is not expected to be a good substrate for classical SNAr reactions under standard conditions. For SNAr to occur, either harsh reaction conditions or the use of specific catalytic systems that can activate the aryl bromide would likely be necessary.

Reductive Debromination Reactions

The bromine atom of this compound can be removed through reductive debromination. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reducing agents. This reaction would yield 2-cyclopropoxy-phenol (B1497605), providing a route to remove the bromine functionality when it is no longer needed in a synthetic sequence.

Electrophilic Aromatic Substitution (EAS) at the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating hydroxyl (and by extension, cyclopropoxy) group. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The hydroxyl group (and the cyclopropoxy group) is a powerful ortho, para-director. The bromine atom is also an ortho, para-director, although it is a deactivating group. In this compound, the positions on the aromatic ring are not equivalent. The positions ortho and para to the hydroxyl/cyclopropoxy group are activated. The position ortho to the bromine is also directed, but to a lesser extent.

Considering the combined effects of the substituents:

-OH/-O-cyclopropyl group: Strongly activating and ortho, para-directing.

-Br group: Deactivating but ortho, para-directing.

The positions available for substitution are C3, C5, and C6. The directing effects of the substituents would favor substitution at the positions ortho and para to the strongly activating hydroxyl/cyclopropoxy group. Therefore, the most likely positions for electrophilic attack are C6 (ortho to the hydroxyl group) and C4 (para to the hydroxyl group, already occupied by bromine). The position C3 is meta to the hydroxyl group and therefore less favored. The position C5 is ortho to the bromine and para to the cyclopropoxy group.

Given that the para position to the hydroxyl group is blocked by the bromine atom, the primary site of electrophilic attack is expected to be the C6 position, which is ortho to the hydroxyl group and meta to the bromine.

Specific experimental data on competitive halogenation, nitration, and sulfonation of this compound is limited. However, the outcomes can be predicted based on studies of similar compounds, such as 4-bromophenol (B116583) and 2-alkoxyphenols. dergipark.org.trnih.govccspublishing.org.cnijcce.ac.irarkat-usa.orgrsc.org

Halogenation: The bromination of 4-bromo-2-methoxyphenol (B1221611) would be expected to yield primarily 4,6-dibromo-2-methoxyphenol. By analogy, the bromination of this compound is expected to occur at the C6 position.

Nitration: The nitration of 4-bromophenol has been shown to yield 4-bromo-2-nitrophenol (B183274) with high regioselectivity. dergipark.org.tr This strongly suggests that the nitration of this compound would also proceed at the position ortho to the cyclopropoxy group (C6).

Sulfonation: Sulfonation of phenols is also directed by the hydroxyl group to the ortho and para positions. For this compound, sulfonation is expected to occur at the C6 position.

The following table summarizes the expected major products for various electrophilic aromatic substitution reactions on this compound, with data extrapolated from analogous reactions on similar substrates. dergipark.org.trccspublishing.org.cn

Reaction Reagent Analogous Substrate Observed Major Product in Analogue Predicted Major Product for this compound Predicted Yield (%) Reference
BrominationHBr / Oxidant2-Methoxyphenol4-Bromo-2-methoxyphenol6-Bromo-4-bromo-2-cyclopropoxy-phenol~80-90 ccspublishing.org.cn
NitrationNH₄NO₃ / KHSO₄4-Bromophenol4-Bromo-2-nitrophenol4-Bromo-2-cyclopropoxy-6-nitrophenol>95 dergipark.org.tr

This table presents predicted outcomes based on data from structurally similar compounds.

Rearrangement Reactions and Mechanistic Studies of this compound

While specific experimental studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, its structural features—a substituted aryl ether with a cyclopropyl group—suggest potential for intriguing intramolecular transformations. Drawing parallels with analogous chemical systems allows for a theoretical exploration of its reactivity, primarily focusing on pathways such as the Claisen rearrangement and potential cyclopropyl ring-opening reactions. Mechanistic investigations of related compounds provide a framework for understanding the potential behavior of this compound under various reaction conditions.

Investigation of Intramolecular Rearrangement Pathways

The structure of this compound lends itself to two primary hypothetical intramolecular rearrangement pathways: a Claisen-type rearrangement and acid-catalyzed cyclopropyl ring-opening followed by rearrangement.

Claisen-Type Rearrangement:

The Claisen rearrangement is a well-established, thermally-induced mdpi.commdpi.com-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols. libretexts.orgbyjus.com Although the cyclopropoxy group is not an allyl group, under thermal or catalytic conditions, a similar concerted pericyclic reaction could be envisioned, leading to the migration of the cyclopropyl group to the ortho-position of the phenol (B47542).

The proposed mechanism would proceed through a cyclic transition state, resulting in a dienone intermediate that would then tautomerize to the more stable aromatic phenol. The reaction would likely require significant energy input due to the stability of the aromatic ring and the strength of the C-O bond.

Cyclopropyl Ring-Opening Rearrangement:

The cyclopropyl group is known to undergo ring-opening reactions under acidic or thermal conditions due to its inherent ring strain. nih.gov In the presence of a Brønsted or Lewis acid, the ether oxygen of this compound could be protonated, initiating the opening of the cyclopropyl ring to form a more stable carbocation. This carbocation could then be attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new cyclic structure.

For instance, the ring-opening could lead to a propenyl cation, which could then cyclize to form a chromane (B1220400) or other heterocyclic systems. The regioselectivity of this cyclization would be influenced by the directing effects of the hydroxyl and bromo substituents on the aromatic ring.

Table 1: Plausible Intramolecular Rearrangement Products of this compound

Proposed PathwayIntermediatePotential Product(s)
Claisen-Type RearrangementCyclic dienone4-Bromo-2-cyclopropyl-6-hydroxyphenol
Cyclopropyl Ring-OpeningPropenyl carbocationSubstituted chromane derivatives

Catalysis in Rearrangement Reactions

The hypothetical rearrangement reactions of this compound could be significantly influenced by the presence of catalysts. Both Lewis and Brønsted acids are known to catalyze rearrangements of aryl ethers and cyclopropyl-containing compounds.

Lewis Acid Catalysis:

Lewis acids such as aluminum halides (e.g., AlCl₃, AlBr₃) or metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) could facilitate the rearrangement by coordinating to the ether oxygen. google.com This coordination would weaken the C-O bond, thereby lowering the activation energy for either the Claisen-type migration or the cyclopropyl ring-opening. The choice of Lewis acid and reaction conditions could potentially steer the reaction towards one pathway over the other. For example, stronger Lewis acids might favor the ring-opening pathway by promoting carbocation formation.

Brønsted Acid Catalysis:

Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, could also catalyze the rearrangement, primarily through the cyclopropyl ring-opening mechanism. Protonation of the ether oxygen would be the initial step, followed by ring-opening to generate a carbocationic intermediate that can then undergo further reaction.

Table 2: Potential Catalysts for the Rearrangement of this compound

Catalyst TypeExamplesProposed Role
Lewis AcidsAlCl₃, AlBr₃, Sc(OTf)₃, Yb(OTf)₃Coordination to ether oxygen, weakening of the C-O bond, promotion of carbocation formation.
Brønsted AcidsH₂SO₄, p-toluenesulfonic acidProtonation of ether oxygen, initiation of cyclopropyl ring-opening.
Transition MetalsSilver (Ag) saltsMay promote ring expansion of the cyclopropyl group, similar to rearrangements of cyclopropyl ketones. rsc.org

Computational and Theoretical Studies of 4 Bromo 2 Cyclopropoxy Phenol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Molecular orbital (MO) theory is a cornerstone of these analyses, providing a framework to understand how electrons are distributed within a molecule. For 4-Bromo-2-cyclopropoxy-phenol, computational methods such as Density Functional Theory (DFT) can be employed to calculate its electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely distributed over the aromatic ring, with significant contributions from the bromine atom, which can accept electron density.

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue (eV)Description
HOMO Energy-5.87Energy of the highest occupied molecular orbital.
LUMO Energy-1.24Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.63A measure of chemical reactivity and stability. researchgate.net
Ionization Potential (I)5.87The energy required to remove an electron.
Electron Affinity (A)1.24The energy released when an electron is added.
Electronegativity (χ)3.555The tendency of the molecule to attract electrons.
Chemical Hardness (η)2.315Resistance to change in electron distribution.
Chemical Softness (S)0.216The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)2.73A measure of the electrophilic character of the molecule.

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

Fukui functions are a concept derived from DFT that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

For this compound, the phenolic oxygen and the carbon atoms of the aromatic ring are expected to be susceptible to electrophilic attack, as indicated by higher values of f-(r). The bromine atom and certain positions on the cyclopropyl (B3062369) group might be more prone to nucleophilic attack, which would be reflected in the f+(r) values.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-O bond of the cyclopropoxy group. Conformational analysis helps in understanding the molecule's preferred shapes and the energy barriers between them.

A torsional scan, or potential energy surface (PES) scan, is a computational method used to explore the conformational space of a molecule. It involves systematically rotating a specific dihedral angle and calculating the energy at each step. This process generates a potential energy profile that shows how the molecule's energy changes with its conformation. For this compound, a key torsional scan would involve the dihedral angle formed by the aromatic ring and the cyclopropyl group.

The resulting PES would reveal the low-energy conformations (energy minima) and the high-energy transition states that separate them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

From the potential energy surface, the most stable conformers (global and local minima) can be identified. These are the geometries that the molecule is most likely to adopt. For this compound, the orientation of the cyclopropoxy group relative to the phenol ring will be a defining feature of its stable conformers. The transition states, which are the energy maxima on the path between two minima, represent the energy barriers to conformational change.

Table 2: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Conformer 1 (Global Minimum)0.0075.3
Conformer 2 (Local Minimum)180°1.2524.7
Transition State90°4.50-

Note: The data presented is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations can provide insights into the vibrational (infrared), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. These can be correlated with experimental IR spectra to assign the observed peaks. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. researchgate.net The calculated NMR chemical shifts for the hydrogen and carbon atoms can also be compared with experimental NMR data to provide a detailed structural elucidation. This correlation between theoretical and experimental spectra provides a high degree of confidence in the characterization of the molecule. researchgate.net

Computational NMR Chemical Shift Calculation (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure determination. Computational methods can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic shielding tensors, which are then converted into chemical shifts. acs.orgimist.ma This method, typically employed with Density Functional Theory (DFT), accounts for the magnetic field dependence of the atomic basis functions, leading to reliable predictions. researchgate.net

For this compound, the first step in a computational NMR study would be to obtain an optimized molecular geometry, usually at a DFT level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d,p)). Following optimization, the GIAO method is applied to calculate the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). researchgate.net These absolute shielding values are then converted to chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

Often, for improved accuracy, a linear regression analysis is performed on a set of known molecules, correlating calculated shielding constants with experimental shifts. jlu.edu.cnacs.org The resulting scaling factors can then be applied to the target molecule. conicet.gov.ar

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted aromatic rings and cyclopropyl ethers.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-OH)sp²145 - 150Phenolic carbon, deshielded by oxygen.
C2 (C-O-cPr)sp²140 - 145Aromatic carbon attached to electronegative oxygen, deshielded.
C3 (C-H)sp²115 - 120Aromatic C-H, influenced by two ortho oxygen substituents.
C4 (C-Br)sp²110 - 115Carbon bearing bromine, subject to heavy atom effect.
C5 (C-H)sp²120 - 125Aromatic C-H, ortho to bromine.
C6 (C-H)sp²118 - 123Aromatic C-H, ortho to the hydroxyl group.
C7 (CH-cPr)sp³55 - 60Cyclopropyl methine carbon attached to oxygen.
C8/C9 (CH₂-cPr)sp³5 - 10Cyclopropyl methylene (B1212753) carbons, highly shielded.

Note: These values are illustrative and would be refined by actual GIAO calculations.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning experimental IR bands to specific molecular motions. q-chem.com These calculations are typically performed using DFT methods, which involve computing the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). openmopac.netdtic.mil Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. openmopac.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. nih.gov To correct for this, uniform scaling factors are commonly applied to the computed frequencies.

For this compound, a frequency calculation would reveal characteristic vibrations. A table of expected key vibrational modes and their approximate calculated frequencies is provided below.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeDescriptionApproximate Frequency (cm⁻¹)
ν(O-H)Hydroxyl group stretching3550 - 3650
ν(C-H) aromaticAromatic C-H stretching3000 - 3100
ν(C-H) cyclopropylCyclopropyl C-H stretching2950 - 3050
ν(C=C)Aromatic ring stretching1500 - 1600
δ(O-H)In-plane hydroxyl bending1300 - 1400
ν(C-O) phenolicPhenolic C-O stretching1200 - 1280
ν(C-O-C)Asymmetric ether stretching1150 - 1200
ν(C-Br)Carbon-Bromine stretching500 - 650

Note: These frequencies are based on typical group frequencies for similar functional groups. ijaemr.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, providing insights into reaction pathways that are often difficult to probe experimentally. rsc.org For this compound, a key reaction class is electrophilic aromatic substitution (SEAr), given the electron-rich nature of the phenol ring. wikipedia.org Computational studies can map the potential energy surface of such a reaction, identifying intermediates and, crucially, transition states. usda.gov

Transition State Characterization and Reaction Barrier Calculation

The transition state (TS) represents the highest energy point along the minimum energy path between reactants and products. usda.gov Its structure and energy are critical for understanding reaction kinetics. Computational algorithms can locate these saddle points on the potential energy surface. A key feature of a successfully located transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy (ΔE‡) or reaction barrier. acs.org According to transition state theory, a lower activation energy corresponds to a faster reaction rate. For this compound, one could model a reaction such as nitration. The calculations would predict whether the incoming electrophile (NO₂⁺) would preferentially attack the positions ortho or para to the powerful hydroxyl directing group, taking into account the existing substituents. The activation barriers for attack at each available position can be calculated to predict the regioselectivity of the reaction. figshare.com

Solvent Effects on Reaction Energetics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound effect on reaction rates and mechanisms. rsc.org Computational models can account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. ucsb.edu

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally much more demanding. ucsb.edu

Solvents can alter reaction energetics by differentially stabilizing the reactants, transition state, or products. researchgate.net For an SEAr reaction on this compound, the transition state is a charged carbocation (the sigma complex). wikipedia.org Polar solvents would be expected to stabilize this charged intermediate more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. acs.org

Interactive Data Table: Hypothetical Solvent Effect on Activation Energy (ΔE‡)

SolventDielectric Constant (ε)Hypothetical ΔE‡ (kcal/mol)Expected Effect
Gas Phase125.0Baseline
Toluene2.422.5Minor stabilization of TS
Dichloromethane9.119.0Moderate stabilization of TS
Acetonitrile (B52724)37.516.5Strong stabilization of TS

Quantitative Structure-Reactivity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov For classes of compounds like halogenated phenols, QSAR is widely used to predict properties like toxicity or endocrine-disrupting activity, which is a known concern for some brominated flame retardants and related compounds. nih.govnih.govacs.orgcadaster.eu

A QSAR model is typically represented by a mathematical equation:

Activity = f(Descriptors)

The descriptors are numerical values that quantify different aspects of the molecule's structure. For phenolic compounds, common descriptors include:

Hydrophobicity: Often represented by log P (the octanol-water partition coefficient), which relates to a compound's ability to cross biological membranes. jst.go.jp

Electronic Properties: These can include the acid dissociation constant (pKa), orbital energies (E_HOMO, E_LUMO), and atomic charges, which relate to the compound's reactivity. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. nih.gov

Studies on brominated phenols and flame retardants have successfully developed QSAR models to predict their potential to interact with various biological receptors. nih.govnih.gov To build such a model, a training set of related brominated phenolic compounds with known activities is assembled. Descriptors are calculated for each, and statistical methods like multiple linear regression (MLR) are used to generate a predictive equation. nih.govtandfonline.com this compound could then be evaluated by calculating its specific descriptor values and inputting them into the validated QSAR model to predict its activity.

Interactive Data Table: Example Descriptors for QSAR of Brominated Phenols

Compoundlog PpKaE_LUMO (eV)Predicted Activity (Arbitrary Units)
4-Bromophenol (B116583)2.599.34-0.854.5
2,4-Dibromophenol3.227.86-1.105.8
2,4,6-Tribromophenol3.846.70-1.357.2
This compound ~3.5~9.5~-0.90Predicted Value

Note: Values for the target compound are hypothetical estimates for illustrative purposes.

Synthesis and Chemical Utility of Advanced Derivatives and Analogues of 4 Bromo 2 Cyclopropoxy Phenol

Modification of the Phenolic Hydroxyl Group

The hydroxyl group is a key site for derivatization, enabling the synthesis of ethers and esters, and facilitating the formation of coordination complexes with various metals.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a nucleophilic phenoxide ion, which is a precursor for ether and ester synthesis.

One of the most effective methods for preparing ether derivatives from phenols is the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the phenol (B47542) using a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. youtube.complos.org This method is highly efficient for synthesizing a wide range of ethers from primary and secondary alkyl halides. youtube.com

Ester derivatives are typically synthesized by reacting the phenol with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. study.com These reactions are generally rapid and high-yielding.

Table 1: Representative Reactions for Ether and Ester Synthesis from Phenols
Reaction TypeReagentsGeneral ProductReference
Williamson Ether Synthesis1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R) youtube.comyoutube.com
PropargylationPropargyl bromide, K₂CO₃, Acetone (B3395972)Aryl Propargyl Ether plos.org
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Aryl Ester (Ar-O-COR) study.com

The oxygen atom of the phenolic hydroxyl group can act as a ligand, coordinating with a variety of metal ions to form stable complexes. The derivatization of the phenol, for instance, into a Schiff base, can create multidentate ligands that form highly stable chelate structures with metals. Research on analogous bromophenol-derived ligands has shown the formation of complexes with transition metals such as Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org These complexes often exhibit distinct geometries and electronic properties determined by the metal center and the ligand framework. For example, iron tris(nitrosophenolato) complexes are known to be biosynthesized by certain bacteria. encyclopedia.pub The study of metal complexes with ligands like 4-bromo-2-nitrosophenol has also been reported. encyclopedia.pub

Table 2: Metal Ions Used in the Formation of Complexes with Analogous Phenolic Ligands
Metal IonCoordination Environment (Example)Reference
Copper(II)Forms bis-ligated complexes rsc.org
Cobalt(II), Nickel(II), Manganese(II)Can form octahedral complexes rsc.org
Zinc(II)Typically forms tetrahedral complexes rsc.org
Iron(II/III)Can accommodate up to three ligands (hexacoordinate) encyclopedia.pub

Functionalization at the Bromine Site

The carbon-bromine bond on the aromatic ring is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

The direct formation of a carbon-nitrogen bond at the bromine position can be achieved via amination reactions. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with a wide range of primary and secondary amines. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to afford the corresponding N-aryl product. This methodology is widely applicable to substrates containing sensitive functional groups.

Schiff base derivatives can also be synthesized, often through the condensation of a salicylaldehyde (B1680747) derivative with an amine. nih.gov For example, (E)-4-bromo-2-[(phenylimino)methyl]phenol is synthesized by the direct condensation of 5-bromosalicylaldehyde (B98134) and aniline. nih.gov

Palladium-catalyzed cross-coupling reactions are instrumental in attaching carbonyl-containing groups to the aromatic ring. The Suzuki cross-coupling reaction, which couples an aryl halide with an organoboron compound, is a prominent example. researchgate.net By using a boronic acid or ester that contains a carbonyl group (or a precursor), this functionality can be efficiently introduced at the site of the bromine atom. These reactions are known for their high functional group tolerance and mild reaction conditions.

Table 3: Cross-Coupling Reactions for Functionalization at the Bromine Site
Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Buchwald-Hartwig AminationAmine (R₂NH)Palladium source + phosphine ligandAryl AmineN/A
Suzuki CouplingOrganoboron reagent (RB(OH)₂)Pd(PPh₃)₄ + Base (e.g., K₃PO₄)Biaryl or Aryl-Alkyl/Vinyl researchgate.net
Heck CouplingAlkenePalladium source + BaseAryl-substituted AlkeneN/A
CarbonylationCarbon Monoxide (CO)Palladium catalystAryl Carboxylic Acid DerivativeN/A

Alterations to the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a strained three-membered ring that, while generally stable, can undergo ring-opening reactions under specific chemical conditions. These reactions typically proceed via cleavage of a carbon-carbon bond, driven by the release of ring strain. Treatment with strong acids, electrophiles, or certain transition metal catalysts can initiate such transformations. For instance, the cleavage of a cyclopropane (B1198618) ring in a complex diterpenoid has been demonstrated using thallic acetate, leading to functionalized products. researchgate.net For a cyclopropyl ether, these reactions could potentially lead to the formation of propenyl ethers or other ring-opened structures, depending on the reagents and conditions employed. The specific pathways for the ring-opening of the 2-cyclopropoxy-phenol (B1497605) moiety would require dedicated experimental investigation.

Ring Expansion or Contraction Strategies

The chemical literature describes various strategies for the ring expansion and contraction of cyclopropane rings, which are driven by the release of inherent ring strain. These transformations typically proceed through carbocationic, radical, or transition-metal-mediated pathways.

Ring Expansion: Ring expansion of cyclopropyl groups often involves the formation of a carbocation adjacent to the ring, which can trigger a rearrangement to a more stable cyclobutane (B1203170) system. This process, known as a Wagner-Meerwein rearrangement, is a common method for accessing four-membered rings from three-membered precursors. etsu.edu For instance, the protonation of a vinyl group attached to a cyclopropane can initiate such an expansion. stackexchange.com Another strategy involves the opening of a bicyclic system containing a cyclopropane ring, such as in the Buchner ring expansion, which is used to convert arenes into cycloheptatrienes. wikipedia.org

Ring Contraction: Ring contraction reactions are less common for cyclopropanes but are well-documented for larger ring systems. For example, the Favorskii rearrangement can contract a cyclic α-haloketone. wikipedia.org Photochemical and Wolff rearrangements are also known methods for achieving ring contraction in various cyclic systems. etsu.edu

The table below summarizes general strategies applicable to cyclopropane rings.

StrategyTypeKey Intermediate/ReagentPotential Product
Semipinacol RearrangementExpansionCarbocation adjacent to the ringCyclobutanone derivative
Buchner ReactionExpansionDiazoacetate, Rh(II) catalystCycloheptatriene derivative
Radical Ring OpeningOpeningRadical initiator (e.g., persulfate)β-keto radical leading to functionalized products
Photoredox CatalysisOpeningVisible light, photoredox catalyst1,3-difunctionalized scaffolds

Introduction of Additional Substituents on the Cyclopropane

The direct functionalization of a cyclopropane ring, particularly one attached to an aromatic system, can be challenging due to the ring's inherent stability and specific electronic properties. However, several methods exist for introducing substituents onto cyclopropane rings.

One common approach involves the synthesis of the cyclopropane ring from already functionalized precursors. For example, the Kulinkovich reaction allows for the cyclopropanation of esters, and modifications of the reagents can introduce substituents onto the resulting cyclopropyl alcohol. researchgate.net

Another strategy is the activation of the cyclopropane ring to facilitate nucleophilic attack or radical addition. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly susceptible to ring-opening reactions that can lead to 1,3-difunctionalized products. nih.gov While 4-bromo-2-cyclopropoxy-phenol itself is not a classic donor-acceptor cyclopropane, derivatization could potentially enable such reactivity. Photoredox catalysis has also emerged as a powerful tool for the ring-opening functionalization of aryl cyclopropanes under mild conditions. researchgate.netnjtech.edu.cn

The following table outlines potential methods for introducing functionality.

MethodApproachReagentsResult
Synthesis from PrecursorsBuilding block approachSubstituted alkenes in cyclopropanationSubstituted cyclopropane ring
Donor-Acceptor StrategyRing activation and openingLewis acids, nucleophiles1,3-difunctionalized acyclic product
Photoredox CatalysisRadical-mediated ring openingPhotocatalyst, light, functionalizing agentFunctionalized acyclic product

Applications as a Building Block in Complex Chemical Synthesis

Phenols and their derivatives are fundamental building blocks in organic synthesis, valued for their utility in forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromo and cyclopropoxy groups on the phenol scaffold of this compound offers multiple points for synthetic elaboration.

Precursor for Advanced Organic Scaffolds

The structure of this compound contains several reactive sites that can be exploited for the synthesis of more complex molecules.

The Phenolic Hydroxyl Group: This group can be readily alkylated or acylated and can direct ortho-lithiation for the introduction of further substituents on the aromatic ring.

The Bromine Atom: The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. This is a common strategy for building complex molecular architectures. mdpi.com

The Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the positions are dictated by the existing substituents.

The Cyclopropoxy Group: The cyclopropyl moiety can influence the electronic properties of the molecule and can be involved in ring-opening reactions under specific conditions to yield functionalized alkyl chains. nih.gov

The combination of these features makes derivatives of this compound potential precursors for polycyclic scaffolds and pharmacologically relevant structures. For instance, related 4-halophenol derivatives are used in Diels-Alder reactions to create bicyclic systems. chemicalbook.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. accessscience.com Phenols are often used as nucleophilic components in MCRs.

While specific participation of this compound in MCRs is not documented, its structural features suggest potential applicability. The phenolic hydroxyl group could act as a nucleophile in well-known MCRs such as the Ugi or Passerini reactions, after appropriate functionalization. The aromatic ring itself could also participate as a component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of complex heterocyclic structures. The utility of a building block in MCRs greatly expands its synthetic value by enabling the rapid construction of diverse and complex molecular libraries.

Green Chemistry Principles in the Synthesis and Handling of 4 Bromo 2 Cyclopropoxy Phenol

Atom Economy and Reaction Efficiency Improvements

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a cornerstone of green chemistry. jocpr.comnih.gov Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov For the synthesis of 4-Bromo-2-cyclopropoxy-phenol, a high atom economy would be desirable. However, there is no specific research available that analyzes the atom economy of any synthetic route to this compound or details efforts to improve its reaction efficiency through green chemistry metrics.

Development of Environmentally Benign Synthetic Routes

The development of synthetic routes that minimize environmental impact by using safer solvents and reaction conditions is a key goal of green chemistry. This includes exploring solvent-free reactions, using water as a solvent, and employing alternative energy sources.

Use of Sustainable Catalytic Systems

Catalysts are fundamental to green chemistry as they can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, reducing energy consumption and waste.

Organocatalysis

In the pursuit of greener synthetic routes for this compound, organocatalysis presents a compelling alternative to traditional metal-based catalysts. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for toxic or expensive heavy metals. A particularly relevant application in the synthesis of aryl ethers is phase-transfer catalysis (PTC), which facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). fzgxjckxxb.comusv.ro

The etherification step to form the cyclopropoxy group on the phenolic ring, typically achieved via the Williamson ether synthesis, is an ideal candidate for organocatalysis. In a conventional Williamson synthesis, a strong base is used to deprotonate the phenol (B47542), forming a phenoxide which then reacts with an alkylating agent. This process often requires stoichiometric amounts of base and can generate significant salt waste. tandfonline.com

Phase-transfer catalysis can significantly improve the green profile of this reaction. By employing an organocatalyst, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), the phenoxide anion can be shuttled from an aqueous or solid phase into the organic phase where the alkylating agent resides. This enhances reaction rates under milder conditions and can allow for the use of more environmentally benign solvents, including water, or even solvent-free conditions. fzgxjckxxb.comtandfonline.comyoutube.com

Key advantages of using PTC in the synthesis of this compound include:

Reduced Solvent Waste: PTC can enable the use of water or facilitate solvent-free reactions, reducing the reliance on volatile organic compounds (VOCs). fzgxjckxxb.com

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, decreasing energy consumption.

Simplified Workup: The catalyst can often be recovered and recycled, and the reduction in side reactions simplifies product purification.

Elimination of Harsh Reagents: PTC can allow for the use of weaker, safer bases like potassium carbonate instead of sodium hydride or other more hazardous options. researchgate.net

The table below illustrates a conceptual comparison between a traditional and a PTC-mediated approach for the etherification step.

FeatureTraditional Williamson SynthesisPTC-Mediated Williamson Synthesis
Catalyst None (Stoichiometric Base)Quaternary Ammonium Salt (e.g., TBAB) or PEG
Base Strong bases (e.g., NaH, NaOH)Milder bases (e.g., K₂CO₃, aq. NaOH)
Solvent Anhydrous organic solvents (e.g., DMF, THF)Biphasic systems (e.g., Toluene/Water) or Solvent-free
Temperature Often elevatedRoom temperature to moderately elevated
By-products High concentration of inorganic saltsLower concentration of salts, recyclable catalyst

By leveraging organocatalysts like phase-transfer agents, the synthesis of this compound can be made more sustainable, aligning with the core principles of green chemistry. usv.ro

Waste Minimization and By-product Management Strategies

A central tenet of green chemistry is the minimization of waste, a concept quantified by metrics such as atom economy. Atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A low atom economy signifies the generation of a large amount of waste in the form of by-products.

A plausible two-step synthesis for this compound involves:

Electrophilic Bromination: Bromination of 2-cyclopropoxyphenol.

Etherification: Williamson ether synthesis between 4-bromoresorcinol (B146125) and a cyclopropyl (B3062369) halide (or vice versa).

Let's analyze the atom economy of a traditional pathway involving the bromination of 2-cyclopropoxyphenol with molecular bromine (Br₂), followed by a standard Williamson ether synthesis.

Step 1: Bromination C₉H₁₀O₂ (2-cyclopropoxyphenol) + Br₂ → C₉H₉BrO₂ (this compound) + HBr

Step 2: Williamson Ether Synthesis (Example Pathway) C₆H₅BrO₂ (4-Bromocatechol) + C₃H₅Br (Cyclopropyl bromide) + NaOH → C₉H₉BrO₂ (this compound) + NaBr + H₂O

In both scenarios, significant by-products are generated. The bromination step produces hydrogen bromide (HBr), and the etherification step produces a stoichiometric amount of sodium bromide (NaBr) and water. tandfonline.comwikipedia.org

Atom Economy Calculation (Illustrative Example for Bromination): The percentage atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

Reaction StepReactantsDesired ProductBy-productsTheoretical Atom Economy
Bromination 2-cyclopropoxyphenol (150.17 g/mol ) + Br₂ (159.81 g/mol )This compound (229.07 g/mol )HBr (80.91 g/mol )74.0%
Etherification 4-Bromocatechol (B119925) (189.02 g/mol ) + C₃H₅Br (120.98 g/mol ) + NaOH (40.00 g/mol )This compound (229.07 g/mol )NaBr (102.89 g/mol ) + H₂O (18.02 g/mol )65.4%

These calculations reveal that a substantial portion of the reactant mass is converted into waste. Strategies to mitigate this include:

Catalytic Bromination: Replacing molecular bromine with greener brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst can improve selectivity and reduce the formation of hazardous by-products. chemrxiv.orgcambridgescholars.com Electrochemical bromination, which generates bromine in situ from bromide salts, is another alternative that avoids the handling of elemental bromine and minimizes waste. chemrxiv.org

Catalytic Etherification: As discussed in the organocatalysis section, using phase-transfer catalysts can reduce the amount of base required and minimize salt by-product formation. phasetransfercatalysis.com Alternative "green" versions of the Williamson synthesis have been explored that use weaker alkylating agents at high temperatures, forming water as the only by-product, thus achieving much higher atom economy. researchgate.net

By-product Valorization: Investigating potential uses for the primary by-products, such as HBr or NaBr, can turn a waste stream into a valuable co-product, adhering to the principles of a circular economy.

Energy Efficiency in Synthetic Processes

Reducing energy consumption is a critical component of green chemistry, directly impacting both the environmental footprint and the economic viability of a chemical process. Traditional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. sacredheart.edu For the synthesis of this compound, several modern technologies can be employed to enhance energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Unlike conventional heating, which transfers energy inefficiently via conduction and convection, microwaves directly heat the reaction mixture by interacting with polar molecules. acs.org This leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. For the Williamson ether synthesis step, studies have shown that microwave heating can double the yield while reducing the reaction time from over an hour to just a few minutes. sacredheart.eduacs.org

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov For heterogeneous reactions, such as those involving a solid base in an etherification, ultrasound can be particularly effective. nih.gov Combining microwave and ultrasound irradiation can offer synergistic effects, further improving reaction efficiency and reducing energy input, often without the need for phase-transfer catalysts. researchgate.net

Flow Chemistry: Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer, mitigating the risks of exothermic reactions (like bromination) and enabling rapid heating and cooling. nih.goveuropa.eu This precise temperature control prevents the formation of hot spots and reduces the energy wasted in heating and cooling large batch reactors. mit.edu The ability to operate safely at elevated temperatures and pressures can also significantly shorten reaction times. nih.gov

The following table provides a conceptual comparison of energy efficiency for a synthetic step like etherification.

TechnologyHeating MechanismTypical Reaction TimeEnergy ConsumptionKey Advantages
Conventional Heating Conductive/ConvectiveHoursHighEstablished methodology
Microwave-Assisted Dielectric HeatingMinutesLow to ModerateRapid heating, increased yields
Ultrasound-Assisted Acoustic CavitationMinutes to HoursLowEnhanced mass transfer, useful for heterogeneous systems
Flow Chemistry Highly Efficient Heat ExchangeSeconds to MinutesLowPrecise control, enhanced safety, easy scalability

By adopting these energy-efficient technologies, the synthesis of this compound can be performed more sustainably, reducing both operational costs and environmental impact. mit.edu

Concluding Remarks and Future Research Directions

Summary of Key Research Findings on 4-Bromo-2-cyclopropoxy-phenol

Currently, there is a notable absence of published research dedicated specifically to this compound. Searches of scientific databases have not yielded studies detailing its synthesis, characterization, or reactivity. The primary available information is limited to its identification as a chemical entity.

Available Data for this compound:

Property Value
CAS Number 485402-61-7
Molecular Formula C₉H₉BrO₂

| Molecular Weight | 229.07 g/mol |

This data is sourced from chemical supplier catalogs. No peer-reviewed experimental data has been found.

Remaining Challenges and Open Questions in its Chemical Exploration

The primary challenge in the chemical exploration of this compound is the lack of foundational research. The following are key open questions:

Synthetic Routes: Efficient and scalable methods for the synthesis of this compound have not been described. The introduction of the cyclopropoxy group onto a brominated phenol (B47542) precursor presents a synthetic hurdle that needs to be addressed.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) have not been reported in the scientific literature.

Reactivity and Stability: The chemical reactivity of the compound is unexplored. Understanding how the interplay of the bromo, cyclopropoxy, and hydroxyl functional groups influences its reactivity in various chemical transformations is a critical unknown.

Biological Activity: There are no studies on the potential biological or pharmacological effects of this compound.

Prospective Research Avenues for Advanced Synthetic Methodologies

Future research should prioritize the development of robust synthetic methods for this compound and related compounds. Potential avenues include:

O-alkylation of 4-Bromoguaiacol: Investigating the Williamson ether synthesis or other O-alkylation methods using a suitable cyclopropylating agent on 2-hydroxy-5-bromobenzaldehyde or a related precursor.

Transition Metal-Catalyzed Cross-Coupling Reactions: Exploring modern cross-coupling strategies to introduce the cyclopropoxy group onto the phenolic oxygen.

Photochemical and Electrochemical Methods: Investigating novel, milder synthetic approaches that could offer better yields and selectivity.

Potential for Novel Chemical Transformations and Applications as Synthetic Intermediates

Once a reliable synthetic route is established, this compound could serve as a valuable intermediate in organic synthesis. The presence of multiple functional groups (hydroxyl, bromo, and cyclopropoxy) on the aromatic ring offers several possibilities for further chemical transformations:

Cross-Coupling Reactions: The bromo substituent can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents at the 4-position.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be derivatized to ethers, esters, or other functional groups, allowing for the synthesis of a library of related compounds.

Ring-Opening of the Cyclopropyl (B3062369) Group: Under specific conditions, the cyclopropyl group could potentially undergo ring-opening reactions, leading to more complex molecular scaffolds.

These potential transformations make this compound a promising building block for the synthesis of novel agrochemicals, pharmaceuticals, and materials.

Integration of Theoretical and Experimental Approaches in Future Studies

A combined theoretical and experimental approach will be crucial for accelerating the exploration of this compound.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's geometry, electronic properties, and spectral characteristics. Such studies can also provide insights into its reactivity and potential reaction mechanisms.

Spectroscopic Analysis: Comprehensive experimental characterization using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry will be essential to confirm the structure and purity of synthesized this compound and to validate the theoretical predictions.

Structure-Activity Relationship Studies: Should any biological activity be discovered, computational modeling could be used to guide the synthesis of analogs with potentially enhanced properties, thereby streamlining the drug discovery or agrochemical development process.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-Bromo-2-cyclopropoxy-phenol?

Methodological Answer:
The synthesis typically involves bromination of a phenolic precursor followed by cyclopropoxy group introduction via nucleophilic substitution. Critical parameters include:

  • Temperature Control : Maintain <0°C during bromination to avoid polybromination byproducts .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclopropylation .
  • Protection/Deprotection : Protect the phenolic hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions before introducing the cyclopropoxy moiety .
    Validate purity at each step using HPLC (C18 column, methanol/water gradient) and confirm structures via 1H^1H-NMR (e.g., aromatic proton splitting patterns) .

Basic: How can spectroscopic discrepancies (e.g., NMR shifts) in synthesized this compound be resolved?

Methodological Answer:
Discrepancies often arise from residual solvents, tautomerism, or regioisomeric impurities. To address this:

  • 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent substituents to confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL (for refinement) and OLEX2 (for visualization) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25–60°C .

Advanced: What strategies are effective for analyzing supramolecular interactions (e.g., hydrogen bonding) in this compound crystals?

Methodological Answer:
Supramolecular interactions dictate packing and stability. Use:

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R22(8)\mathbf{R_2^2(8)} rings) using Mercury Software to identify donor-acceptor distances and angles .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H, O···H) via CrystalExplorer to compare interaction contributions .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness (e.g., decomposition >200°C suggests strong interactions) .

Advanced: How can researchers distinguish regioisomeric byproducts (e.g., 4-Bromo-2- vs. 5-Bromo-2-cyclopropoxy-phenol) during synthesis?

Methodological Answer:
Regioisomers pose challenges due to similar physical properties. Employ:

  • High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) and exact mass differences (e.g., 0.01 Da for positional isomers) .
  • NOESY NMR : Identify spatial proximity between cyclopropoxy protons and specific aromatic protons to assign substitution positions .
  • Crystallographic Data : Compare experimental PXRD patterns with simulated data from Mercury Software to confirm lattice differences .

Advanced: What methodologies are recommended for studying the bioactivity of this compound against enzyme targets?

Methodological Answer:
Prioritize computational and experimental synergy:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or tyrosine kinases). Set grid boxes covering catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D) with immobilized enzyme targets .
  • Enzyme Inhibition Assays : Perform fluorometric or colorimetric assays (e.g., IC50_{50} determination) with positive controls (e.g., aspirin for COX-2) .

Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:
Contradictions may stem from polymorphic forms or impurities. Mitigate by:

  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks) and compare with literature .
  • Recrystallization Screening : Test solvents (e.g., ethanol, hexane/ethyl acetate) to isolate pure polymorphs .
  • Synchrotron XRD : Resolve subtle structural differences using high-resolution data (λ = 0.7–1.0 Å) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Given its halogenated structure:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.